molecular formula C22H27ClN2O4S B12313553 (+)-cis-Diltiazem-d3 HCl (acetoxy-d3)

(+)-cis-Diltiazem-d3 HCl (acetoxy-d3)

Cat. No.: B12313553
M. Wt: 454.0 g/mol
InChI Key: HDRXZJPWHTXQRI-SOOXQBGUSA-N
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Description

(+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is a deuterium-labeled derivative of Diltiazem hydrochlorideThis compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Diltiazem hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) involves the incorporation of deuterium atoms into the Diltiazem hydrochloride molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of (+)-cis-Diltiazem-d3 HCl (acetoxy-d3) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(+)-cis-Diltiazem-d3 HCl (acetoxy-d3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized Diltiazem derivatives, while reduction may yield reduced Diltiazem derivatives .

Scientific Research Applications

(+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is widely used in scientific research, including:

Mechanism of Action

(+)-cis-Diltiazem-d3 HCl (acetoxy-d3) exerts its effects by inhibiting calcium ion influx through L-type calcium channels. This inhibition reduces the contractility of vascular smooth muscle and cardiac muscle, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-cis-Diltiazem-d3 HCl (acetoxy-d3) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, which is not possible with non-deuterated compounds .

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

454.0 g/mol

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 2,2,2-trideuterioacetate;hydrochloride

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i1D3;

InChI Key

HDRXZJPWHTXQRI-SOOXQBGUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

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